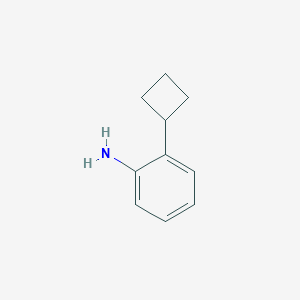
2-Cyclobutylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutylaniline is an organic compound with the molecular formula C10H13N It consists of a cyclobutyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyclobutylaniline can be synthesized through several methods. One common approach involves the [4+2] annulation of cyclobutylanilines with alkynes, catalyzed by self-doped Ti3+@TiO2 under visible light . This method is advantageous due to its stability under photooxidation conditions and recyclability of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of continuous flow photoredox catalysis has been shown to improve the efficiency of such reactions . This method allows for gram-scale production with lower catalyst loading, making it a viable option for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclobutylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2-Cyclobutylaniline has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclobutylaniline in chemical reactions often involves the formation of reactive intermediates, such as singlet oxygen in photocatalytic reactions . The molecular targets and pathways depend on the specific reaction and conditions used. For example, in the [4+2] annulation reaction, the compound interacts with alkynes to form cyclohexene derivatives through a visible light-mediated process.
Comparaison Avec Des Composés Similaires
Cyclobutylamine: Similar in structure but lacks the aromatic aniline moiety.
Aniline: Lacks the cyclobutyl group but shares the aromatic amine structure.
Cyclohexylaniline: Contains a cyclohexyl group instead of a cyclobutyl group.
Uniqueness: Its ability to undergo [4+2] annulation reactions under visible light catalysis sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-cyclobutylaniline |
InChI |
InChI=1S/C10H13N/c11-10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5,11H2 |
Clé InChI |
GVUSZKQHJNXTGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


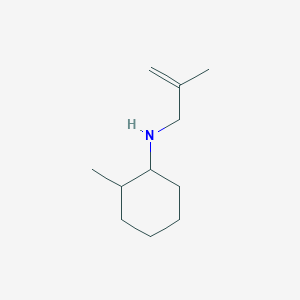

![4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13239609.png)

![3-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B13239627.png)
![[3-(tert-Butoxy)cyclobutyl]hydrazine](/img/structure/B13239631.png)
![5-Aminobicyclo[6.1.0]nonan-4-ol](/img/structure/B13239645.png)
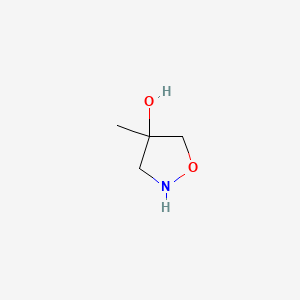

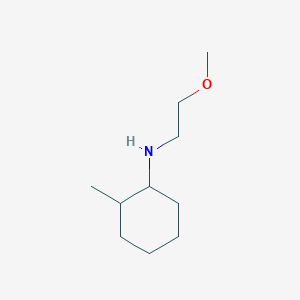
![[1-(Oxan-4-yl)ethyl]hydrazine](/img/structure/B13239667.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13239682.png)
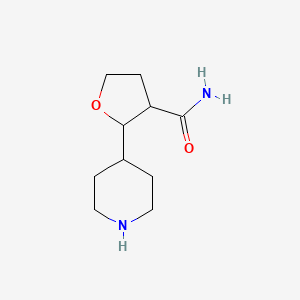
![2-[(3-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13239686.png)
